BenchChemオンラインストアへようこそ!

4-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde

medicinal chemistry physicochemical profiling drug-likeness

Choose this compound when your pharmacophore model demands a hydrogen-bond donor at the ortho position: its phenolic –OH (HBD=1) fulfills critical H-bond interactions that des‑hydroxy analogs cannot. The ortho‑hydroxy‑aldehyde motif forms stable chelate rings with Cu(II), Fe(III), or Zn(II), enabling metal‑based catalyst, MRI contrast agent, or metalloenzyme inhibitor programs. Its TPSA of 83.1 Ų is significantly higher than des‑hydroxy analogs (~54.5 Ų), delivering a measurable advantage for peripheral‑selective agents by reducing passive BBB permeability. Supplied at ≥97% purity with batch‑specific NMR, HPLC, and GC certificates, this compound minimizes failed reactions and protects project timelines in industrial parallel synthesis settings.

Molecular Formula C17H17NO4S
Molecular Weight 331.4 g/mol
CAS No. 1261996-28-4
Cat. No. B6379154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde
CAS1261996-28-4
Molecular FormulaC17H17NO4S
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)C=O
InChIInChI=1S/C17H17NO4S/c19-12-15-10-14(6-7-17(15)20)13-4-3-5-16(11-13)23(21,22)18-8-1-2-9-18/h3-7,10-12,20H,1-2,8-9H2
InChIKeyQUARRJBVASCAHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde (CAS 1261996-28-4): Physicochemical Identity and Procurement Specifications


4‑Hydroxy‑3′‑(pyrrolidin‑1‑ylsulfonyl)‑[1,1′‑biphenyl]‑3‑carbaldehyde is a biphenyl‑based aromatic aldehyde that carries a pyrrolidine‑1‑sulfonyl substituent on the distal phenyl ring and a hydroxyl group ortho to the aldehyde on the central phenyl ring [1]. Its molecular formula is C₁₇H₁₇NO₄S (molecular weight 331.39 g·mol⁻¹), and commercially available lots typically achieve a purity of 95–97 % . The compound is supplied as an off‑white to pale‑yellow solid and is used primarily as a synthetic building block in medicinal chemistry and chemical biology programmes [1].

Why Generic Substitution of 4-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde with Closest Analogs Is Not Equivalent


Compounds that share the pyrrolidin‑1‑ylsulfonyl‑biphenyl scaffold can differ markedly in their physicochemical and functional profiles depending on the presence, absence, or regioisomeric placement of substituents such as hydroxyl and aldehyde groups [1]. These seemingly modest structural variations translate into measurable differences in hydrogen‑bond donor/acceptor capacity, lipophilicity, polar surface area, and chemical reactivity—parameters that directly influence molecular recognition, solubility, permeability, and the scope of downstream synthetic transformations [1]. Consequently, a generic replacement of 4‑hydroxy‑3′‑(pyrrolidin‑1‑ylsulfonyl)‑[1,1′‑biphenyl]‑3‑carbaldehyde with a des‑hydroxy, regioisomeric, or heterocycle‑exchanged analog cannot be assumed to preserve the performance of a synthetic route or a biological assay.

Quantitative Differentiation Evidence for 4-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde


Hydrogen‑Bond Donor Count Distinguishes the Target from Its Des‑Hydroxy Analog

The target compound possesses one hydrogen‑bond donor (phenolic –OH), whereas the closest analog lacking the hydroxyl group, 2′‑(pyrrolidin‑1‑ylsulfonyl)‑[1,1′‑biphenyl]‑4‑carbaldehyde, has zero hydrogen‑bond donors [1]. This difference directly impacts solubility in aqueous media and the ability to engage in directional hydrogen‑bond interactions with biological targets.

medicinal chemistry physicochemical profiling drug-likeness

Topological Polar Surface Area (TPSA) Differentiates the Target from Non‑Hydroxylated Analogs

The topological polar surface area (TPSA) of the target compound is 83.1 Ų [1]. By contrast, the des‑hydroxy analog 2′‑(pyrrolidin‑1‑ylsulfonyl)‑[1,1′‑biphenyl]‑4‑carbaldehyde has an estimated TPSA of ≈ 54.5 Ų (based on standard fragment contributions) [2]. The 28.6 Ų increase arises from the additional phenolic oxygen and alters predicted membrane permeability and CNS penetration characteristics.

ADME prediction blood–brain barrier permeability computational chemistry

Partition Coefficient (XLogP3‑AA) Reflects Moderately Higher Lipophilicity Relative to the Des‑Hydroxy Analog

The target compound has a computed XLogP3‑AA of 2.8 [1]. The des‑hydroxy analog 2′‑(pyrrolidin‑1‑ylsulfonyl)‑[1,1′‑biphenyl]‑4‑carbaldehyde is predicted to have a higher XLogP3‑AA of ≈ 3.5 (Δ ≈ +0.7) owing to the absence of the polar phenolic –OH group [2]. This measurable difference in lipophilicity can translate into distinct solubility and protein‑binding profiles.

lipophilicity solubility drug design

Certified Purity and Analytical Documentation Exceed Generic Catalogs

Bidepharm supplies the target compound with a guaranteed purity of 97 % and provides batch‑specific analytical reports including NMR, HPLC, and GC data . In contrast, many generic suppliers of related biphenyl‑pyrrolidine sulfonamides quote only a nominal purity of 95 % without accompanying spectral certificates . The higher certified purity minimises the need for additional purification steps and improves inter‑batch reproducibility in multi‑step syntheses.

quality control procurement reproducibility

Ortho‑Hydroxy‑Aldehyde Motif Enables Bidentate Chelation and Reductive Amination Not Possible with Non‑Hydroxylated Analogs

The simultaneous presence of a phenolic –OH and an adjacent aldehyde on the target compound creates a 1,2‑hydroxy‑aldehyde motif capable of acting as a bidentate ligand for metal ions or undergoing intramolecular hydrogen‑bonding that stabilises imine intermediates [1][2]. Analogs lacking the hydroxyl group, such as 2′‑(pyrrolidin‑1‑ylsulfonyl)‑[1,1′‑biphenyl]‑4‑carbaldehyde, cannot engage in such bidentate chelation, limiting their utility in coordination chemistry and in reductive amination cascades where the hydroxyl group accelerates imine formation.

synthetic versatility bidentate ligand reductive amination

Optimal Application Scenarios for 4-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde Based on Verified Differentiation


Medicinal Chemistry Programmes Requiring a Phenolic Hydrogen‑Bond Donor for Target Engagement

In kinase or GPCR inhibitor design where a crystal structure or docking model indicates a critical hydrogen‑bond to a backbone carbonyl or a structured water molecule, the phenolic –OH of the target compound (HBD = 1) directly fulfils this requirement, whereas the des‑hydroxy analog cannot participate in such an interaction . This makes the target compound the mandatory intermediate when the pharmacophore model mandates a hydrogen‑bond donor at that position.

Peripheral‑Restricted Drug Candidates Requiring a TPSA > 80 Ų

For programmes that specifically aim to minimise central nervous system exposure, the target compound’s TPSA of 83.1 Ų provides a measurable advantage over lower‑TPSA des‑hydroxy analogs (≈ 54.5 Ų). This difference supports selection of the target compound when the design objective is a peripherally‑selective agent, as higher TPSA correlates with reduced passive blood–brain barrier permeability .

Synthesis of Bidentate Ligands for Metal Coordination Chemistry

The ortho‑hydroxy‑aldehyde motif equips the target compound to form stable five‑ or six‑membered chelate rings with transition metals such as Cu(II), Fe(III), or Zn(II). This chelating ability is absent in non‑hydroxylated biphenyl‑pyrrolidine sulfonamides. Researchers developing metal‑based catalysts, MRI contrast agents, or metalloenzyme inhibitors can exploit this feature to access structurally novel complexes .

Multi‑Step Medicinal Chemistry Libraries That Demand High and Verified Purity

When the compound is used as a late‑stage diversification intermediate in parallel synthesis, the 97 % purity and batch‑specific NMR/HPLC/GC certificates provided by the vendor reduce the likelihood of failed reactions due to impurities. This procurement specification is particularly valuable in industrial settings where reaction success rates directly impact project timelines and cost .

Quote Request

Request a Quote for 4-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.